Gluconapin

Overview

Description

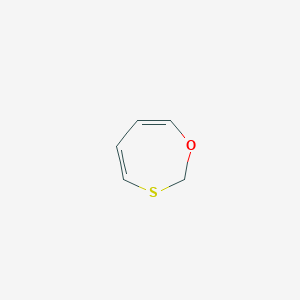

Gluconapin is a type of glucosinolate, a class of organic compounds that contain sulfur and nitrogen . It is found in the seeds of Lepidium apetalum and is the main glucosinolate present in all the edible parts of Brassica rapa . Gluconapin is a precursor for sulforaphane, a potent anti-cancer isothiocyanate .

Synthesis Analysis

Glucosinolates, including gluconapin, are secondary metabolites found almost exclusively within the plant order Brassicales . They are synthesized according to the different developmental stages of the organs and tissues and by the environment . Glucosinolates are characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R-group .

Molecular Structure Analysis

The molecular formula of gluconapin is C11H18KNO9S2 . Both the glucose and the central carbon of the isothiocyanate are often further modified, resulting in a diverse range of glucosinolate structures .

Chemical Reactions Analysis

Glucosinolates, including gluconapin, are enzymatically hydrolyzed to produce sulfate ions, D-glucose, and characteristic degradation products such as isothiocyanates . The pungent flavor of the raw edible plants containing glucosinolates is due to the products of glucosinolate enzymatic degradation .

Physical And Chemical Properties Analysis

Gluconapin is a beige powder with a molecular weight of 411.5 g/mol . It is stored at +4 °C .

Scientific Research Applications

Antioxidant Potential in Brassica Germplasm

Gluconapin is a glucosinolate found in Brassica vegetables and has been studied for its antioxidant capabilities. In silico analysis has been used to assess the interactions of Gluconapin with antioxidant enzymes. Although Gluconapin exhibited a weaker influence on antioxidant enzymes compared to other glucosinolates, it still contributes to the overall antioxidant potential of Brassica germplasm .

Nutraceutical Potential in Brassica Cultivars

The nutraceutical potential of Gluconapin has been explored in selected cultivars of Brassica rapa. High Gluconapin content has been associated with anti-cancer properties and DNA protection. This makes certain cultivars of Brassica rapa, particularly those with high Gluconapin and low progoitrin content, safe and healthy for human consumption .

Chemoprevention and Genomic Safety

Gluconapin’s role in chemoprevention has been investigated using in vitro and in vivo models, including Drosophila melanogaster and leukemia cell models. The compound’s presence in B. rapa cultivars has shown a relationship with genomic safety, reducing toxicity and exerting beneficial effects on DNA protection .

Influence on Lifespan Extension

Studies using the Drosophila model have indicated that Gluconapin may have a role in lifespan extension. The antioxidative activity of Gluconapin, along with its influence on genomic stability, contributes to its potential to enhance longevity .

Role in Breeding Programs for Brassicaceae Vegetables

Research findings suggest that Gluconapin can be a target for breeding programs aimed at enhancing glucosinolate levels in Brassicaceae vegetables. By increasing Gluconapin content, breeders can potentially improve the health benefits and antioxidant properties of these crops .

Development of Functional Foods

The health benefits associated with Gluconapin make it a valuable compound for the development of functional foods. By incorporating high-Gluconapin Brassica cultivars into the diet, consumers can take advantage of its chemopreventive and antioxidative properties .

Future Directions

Future research could focus on improving the recovery of gluconapin, which is currently low due to its strong binding to the resin compared to sinigrin . Additionally, further analysis by comparing several strong anion resins for the adsorption and desorption of glucosinolates should be investigated .

Mechanism of Action

Target of Action

Gluconapin, a type of glucosinolate, primarily targets enzymes and proteins in both plants and animals . In plants, it serves as a defense mechanism against tissue disruption and herbivory . In humans, it targets enzymes that regulate cancer cell development .

Mode of Action

Gluconapin’s mode of action is primarily through its hydrolysis products. When plants are stressed by biotic and abiotic factors, glucosinolates like gluconapin are hydrolyzed by the enzyme myrosinase . These hydrolysis products play an important role in plant defense responses against different types of stresses . In the human body, the hydrolysis products of gluconapin may act by oxidizing disulfide bonds of certain enzymes, leading to the loss of their enzymatic activities .

Biochemical Pathways

Gluconapin is part of the glucosinolate biosynthesis pathway, which involves a series of enzymatic reactions . It is an aliphatic glucosinolate, synthesized from amino acids like methionine, alanine, valine, leucine, and isoleucine . The composition of the glucosinolate pool, including gluconapin, depends on the plant’s growth stages and external environment .

Pharmacokinetics

It is known that the bioavailability of glucosinolates and their hydrolysis products can be influenced by various factors, including the method of food preparation and individual differences in gut microbiota .

Result of Action

The hydrolysis products of gluconapin have been found to have various biological effects. They play a crucial role in plant defense responses against different types of stresses . In humans, these compounds have beneficial effects on health because they are strong antioxidants and have potent cardiovascular, antidiabetic, antimicrobial, and antitumoral activities .

Action Environment

The action of gluconapin is influenced by various environmental factors. For instance, the type of pest/pathogen attack, nutrient status of the plant, and other abiotic stress factors can affect the profile of glucosinolates, including gluconapin . Furthermore, the processing of Brassica vegetables, which are a major source of gluconapin, can significantly influence the content of glucosinolate .

properties

IUPAC Name |

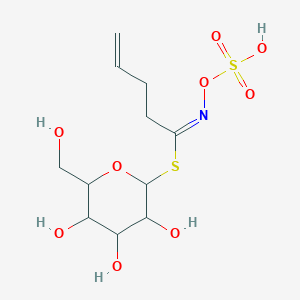

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxypent-4-enimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9S2/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19)/b12-7+/t6-,8-,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYQBXHVYUJNQB-BZVDQRPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gluconapin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Gluconapin | |

CAS RN |

19041-09-9 | |

| Record name | beta-D-Glucopyranose, 1-thio-, 1-(N-(sulfooxy)-4-pentenimidate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019041099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconapin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Gluconapin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038427 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.